1-benzoyl-3-(1H-pyrazol-3-yl)thiourea
CAS No.:
Cat. No.: VC13907359
Molecular Formula: C11H10N4OS
Molecular Weight: 246.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10N4OS |
|---|---|
| Molecular Weight | 246.29 g/mol |
| IUPAC Name | N-(1H-pyrazol-5-ylcarbamothioyl)benzamide |
| Standard InChI | InChI=1S/C11H10N4OS/c16-10(8-4-2-1-3-5-8)14-11(17)13-9-6-7-12-15-9/h1-7H,(H3,12,13,14,15,16,17) |
| Standard InChI Key | VJJMUMFKWJQGNR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=NN2 |
Introduction
Molecular Structure and Chemical Properties
Structural Composition and Bonding Configuration
The molecular structure of 1-benzoyl-3-(1H-pyrazol-3-yl)thiourea consists of three primary components:
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A benzoyl group (C₆H₅CO–) attached to the thiourea moiety.
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A thiourea backbone (–NH–C(=S)–NH–) serving as the central scaffold.
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A pyrazole ring (C₃H₃N₂) substituted at the 3-position of the thiourea group.
Crystallographic studies of analogous compounds, such as 4-((3-benzoylthioureido)methyl)cyclohexane-1-carboxylic acid (BTCC) and methyl 2-(3-benzoylthioureido)benzoate (MBTB), reveal that intramolecular hydrogen bonding (e.g., N–H···O and N–H···S interactions) plays a critical role in stabilizing molecular conformations . For instance, in MBTB, intramolecular N–H···O bonds form S(6) loops, which contribute to planar arrangements of aromatic rings and thiourea groups . While direct single-crystal data for 1-benzoyl-3-(1H-pyrazol-3-yl)thiourea is unavailable, its structural similarity to MBTB suggests comparable stabilization mechanisms.
Table 1: Key Molecular Parameters of 1-Benzoyl-3-(1H-pyrazol-3-yl)thiourea
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₀N₄OS | |
| Molecular Weight | 246.29 g/mol | |
| IUPAC Name | N-(1H-pyrazol-3-ylcarbamothioyl)benzamide | – |
| Hydrogen Bond Donors | 3 (NH groups) | |
| Hydrogen Bond Acceptors | 3 (S, O, and pyrazole N) |
Synthesis and Reaction Pathways
Conventional Synthesis Methods
Thiourea derivatives are typically synthesized via the reaction of benzoyl isothiocyanate with primary or secondary amines. For 1-benzoyl-3-(1H-pyrazol-3-yl)thiourea, a plausible route involves:
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Formation of benzoyl isothiocyanate: Benzoyl chloride reacts with ammonium thiocyanate in acetone under reflux .
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Nucleophilic addition: 3-Amino-1H-pyrazole reacts with benzoyl isothiocyanate in a polar aprotic solvent (e.g., tetrahydrofuran) at room temperature .
This method aligns with protocols used for analogous compounds like BTCC and MBTB, where crystallographically confirmed products were obtained in yields exceeding 70% .
Table 2: Comparative Synthesis Conditions for Thiourea Derivatives
Physicochemical and Spectroscopic Properties
Spectroscopic Characterization
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IR Spectroscopy: The thiourea moiety exhibits characteristic N–H stretching vibrations at ~3200–3300 cm⁻¹ and C=S stretching at ~1250–1350 cm⁻¹ .
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NMR Spectroscopy:
Biological and Functional Applications
Antimicrobial Activity
Thiourea derivatives exhibit broad-spectrum antimicrobial properties. For example, BTCC and MBTB demonstrate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) . Although specific data for 1-benzoyl-3-(1H-pyrazol-3-yl)thiourea is lacking, its structural similarity to these compounds suggests comparable bioactivity.
Nonlinear Optical (NLO) Properties
Density functional theory (DFT) calculations on MBTB reveal a third-order NLO polarizability (γ) of 102.91 × 10⁻³⁶ esu, significantly higher than urea (0.84 × 10⁻³⁶ esu) . The presence of a pyrazole ring in 1-benzoyl-3-(1H-pyrazol-3-yl)thiourea may enhance charge-transfer characteristics, potentially yielding γ values exceeding 50 × 10⁻³⁶ esu.
Table 3: Comparative NLO Polarizabilities of Thiourea Derivatives
| Compound | γ (×10⁻³⁶ esu) | Method | Reference |
|---|---|---|---|
| MBTB | 102.91 | M06-2X/6-31G* | |
| BTCC | 27.30 | M06-2X/6-31G* | |
| Urea | 0.84 | M06-2X/6-31G* | |
| 1-Benzoyl-3-(1H-pyrazol-3-yl)thiourea (predicted) | 50–70 | – | – |
Future Research Directions
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Crystallographic Studies: Single-crystal X-ray diffraction would elucidate intramolecular interactions and packing motifs.
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Biological Screening: Systematic evaluation against bacterial, fungal, and cancer cell lines is warranted.
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Materials Science Applications: Investigations into NLO performance and photovoltaic efficiency could unlock industrial uses.
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